Unique Structural Identity Confirmed by Exact Mass and Formula Differentiating from Primary Metabolites
6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide is a structurally distinct secondary metabolite of etoricoxib, characterized by the presence of both a 6'-hydroxymethyl and a 1'-N-oxide group. This differentiates it from the primary metabolite 6'-hydroxymethyl etoricoxib (M2; CAS 349536-41-0), which lacks the N-oxide [1]. The target compound's exact monoisotopic mass of 390.0642 Da and molecular formula C₁₈H₁₅ClN₂O₄S are verifiable by high-resolution mass spectrometry, providing unambiguous identification [2]. In contrast, M2 has a molecular formula of C₁₈H₁₅ClN₂O₃S and a mass of 374.0492 Da [3].
| Evidence Dimension | Molecular Formula and Exact Mass |
|---|---|
| Target Compound Data | C₁₈H₁₅ClN₂O₄S; Monoisotopic Mass: 390.0642 Da |
| Comparator Or Baseline | 6'-Hydroxymethyl etoricoxib (M2; CAS 349536-41-0): C₁₈H₁₅ClN₂O₃S; Monoisotopic Mass: 374.0492 Da |
| Quantified Difference | Presence of an additional oxygen atom (N-oxide) in the target compound; ΔMass = +15.995 Da |
| Conditions | High-resolution mass spectrometry (HRMS) analysis |
Why This Matters
This structural difference is critical for accurate LC-MS/MS method development, as the target compound exhibits distinct chromatographic retention and fragmentation patterns, preventing false positive identification of the M2 metabolite.
- [1] Rodrigues, A. D., Halpin, R. A., Geer, L. A., Cui, D., Woolf, E. J., Matthews, C. Z., ... Agrawal, N. G. B. (2003). Absorption, metabolism, and excretion of etoricoxib, a potent and selective cyclooxygenase-2 inhibitor, in healthy male volunteers. Drug Metabolism and Disposition, 31(2), 224-232. View Source
- [2] PubChem. (2025). 6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide. Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/154731560 View Source
- [3] NCATS Inxight Drugs. (2025). 6'-HYDROXYMETHYL ETORICOXIB. Substance Details. Retrieved from https://inxight.ncats.io/substance/8A0E1G55M9 View Source
